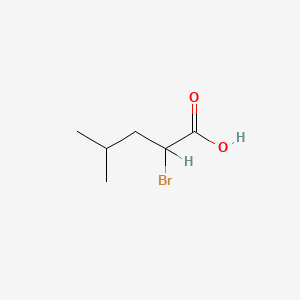

2-Bromo-4-methylpentanoic acid

CAS No.: 42990-24-9

Cat. No.: VC7804866

Molecular Formula: C6H11BrO2

Molecular Weight: 195.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 42990-24-9 |

|---|---|

| Molecular Formula | C6H11BrO2 |

| Molecular Weight | 195.05 g/mol |

| IUPAC Name | 2-bromo-4-methylpentanoic acid |

| Standard InChI | InChI=1S/C6H11BrO2/c1-4(2)3-5(7)6(8)9/h4-5H,3H2,1-2H3,(H,8,9) |

| Standard InChI Key | NNFDHJQLIFECSR-UHFFFAOYSA-N |

| SMILES | CC(C)CC(C(=O)O)Br |

| Canonical SMILES | CC(C)CC(C(=O)O)Br |

Introduction

| Property | Value |

|---|---|

| IUPAC Name | 2-Bromo-4-methylpentanoic acid |

| CAS Number | 28659-87-2 (R-enantiomer) |

| Molecular Formula | |

| Molecular Weight | 195.05 g/mol |

| Density | 1.432 g/cm³ |

| Boiling Point | 240.5°C (at 760 mmHg) |

| Melting Point | Not well-documented |

| Solubility | Partially soluble in polar solvents |

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis of 2-bromo-4-methylpentanoic acid typically involves the bromination of 4-methylpentanoic acid. A common method employs phosphorus tribromide () as a catalyst, where bromine () is introduced to the α-carbon of the carboxylic acid. The reaction proceeds under anhydrous conditions to minimize hydrolysis side reactions.

Key considerations include temperature control (0–5°C) to prevent racemization and the use of inert atmospheres to avoid oxidation.

Industrial Production

Industrial-scale production leverages continuous flow reactors to enhance yield and purity. These systems optimize parameters such as residence time, temperature, and stoichiometric ratios. A two-step process is often employed:

-

Esterification: Conversion of 4-methylpentanoic acid to its methyl ester to protect the carboxylic group.

-

Bromination: Selective α-bromination using (NBS) under UV light, followed by ester hydrolysis.

Table 2: Comparison of Synthesis Methods

| Parameter | Laboratory Method | Industrial Method |

|---|---|---|

| Catalyst | /UV | |

| Temperature | 0–5°C | 25–30°C |

| Yield | 60–70% | 85–90% |

| Purity | 95–98% | >99% |

Chemical Reactivity and Applications

Nucleophilic Substitution Reactions

The bromine atom at the α-position acts as an excellent leaving group, enabling nucleophilic substitution (SN2) reactions. Common nucleophiles include hydroxide ions (), amines (), and thiols (). For example, reaction with sodium hydroxide yields 4-methyl-2-hydroxypentanoic acid:

Reduction and Oxidation

-

Reduction: Using lithium aluminum hydride (), the carboxylic acid group is reduced to a primary alcohol, forming 2-bromo-4-methylpentanol.

-

Oxidation: Under strong oxidizing conditions (e.g., ), the compound can be decarboxylated to form 4-methyl-2-pentanone.

Pharmaceutical and Agrochemistry Applications

2-Bromo-4-methylpentanoic acid serves as a precursor in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and protease inhibitors. Its chiral nature is critical for enantioselective drug design, particularly in targeting bacterial enzymes like LecA and LasB.

Table 3: Key Derivatives and Their Uses

| Derivative | Application |

|---|---|

| Tert-butyl esters | Malonate alkylation intermediates |

| Thioester conjugates | Peptoid library synthesis |

| Diastereomeric inhibitors | Bacterial virulence factor targeting |

Biological Activity and Stereochemical Influence

Enantiomer-Specific Interactions

The (R)-enantiomer exhibits higher affinity for bacterial proteases compared to the (S)-form. For instance, diastereomers derived from the (R)-configuration show IC₅₀ values 10-fold lower than their counterparts in LecA inhibition assays.

Comparative Analysis with Structural Analogues

Table 4: Reactivity and Physical Properties of Analogues

| Compound | Molecular Formula | Boiling Point (°C) | Key Reactivity |

|---|---|---|---|

| 2-Bromopropanoic acid | 200 | Peptoid synthesis | |

| Bromoacetic acid | 208 | Acylation reactions | |

| 2-Bromo-4-methylpentanoic acid | 240.5 | Enzymatic inhibition |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume